5-(硫代吗啉甲基)呋喃-2-甲醛

货号 B1342705

CAS 编号:

392659-96-0

分子量: 211.28 g/mol

InChI 键: YAHFFZSFLGRPSV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives has been studied extensively. A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis

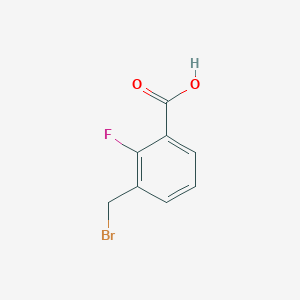

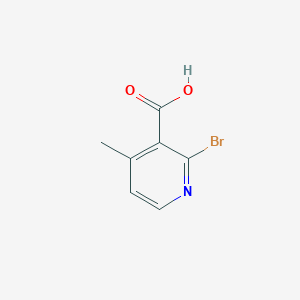

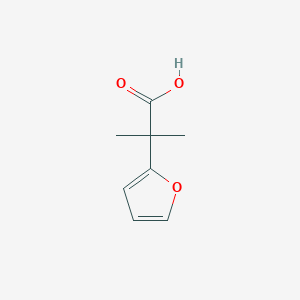

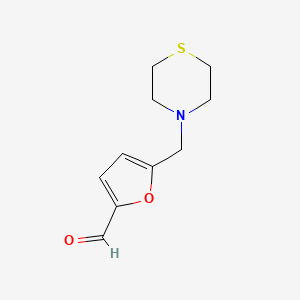

The molecular structure of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde consists of a furan ring with a thiomorpholinomethyl group and a carbaldehyde group attached. The molecular weight of the compound is 211.28 g/mol.Chemical Reactions Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . It can be obtained from renewable resources, attracting reasonable interest in terms of green chemistry .科学研究应用

-

Synthesis and Spectroscopic Characterization

- Field: Physical Chemistry and Catalysis

- Application: This research presents a protocol for the one-step synthesis of the title compound using adapted Vilsmeier conditions .

- Method: The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .

- Results: The spectral data are given in detail .

-

Vibrational Characterization and Molecular Electronic Investigations

- Field: Fluorescence

- Application: 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in details using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .

- Method: The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .

- Results: The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Field: Green Chemistry

- Application: This research discusses the switch from traditional resources such as crude oil to biomass, requiring the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Method: The article offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

- Results: The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Sustainable Pathway to Furanics from Biomass

- Field: Sustainable Chemistry

- Application: This research demonstrates the application of an organic sulfonated graphitic carbon nitride in the conversion of carbohydrates into furanics and related value-added products .

- Method: The details of the method are not provided in the snippet .

- Results: The results are not provided in the snippet .

-

Furan Derivatives in Drug Discovery

- Field: Medicinal Chemistry

- Application: Furan derivatives play a crucial role in the synthesis of pharmaceuticals . The heterocycle has attracted reasonable interest in terms of green chemistry .

- Method: Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Because of the stronger deuterium–carbon bond, deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .

- Results: Deuteration is an important research issue in medicinal chemistry .

-

Furan Derivatives in Dye Synthesis

属性

IUPAC Name |

5-(thiomorpholin-4-ylmethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHFFZSFLGRPSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiomorpholinomethyl)furan-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

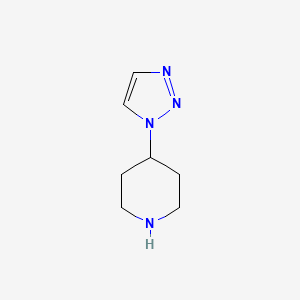

4-(1H-1,2,3-Triazol-1-YL)piperidine

756476-21-8

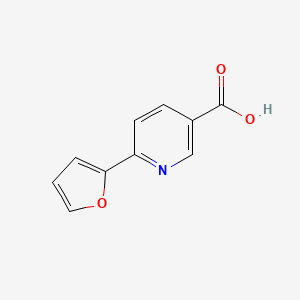

6-(Furan-2-yl)nicotinic acid

884507-36-2

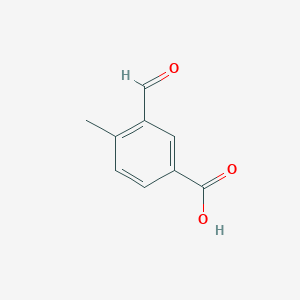

3-Formyl-4-methylbenzoic Acid

69526-89-2

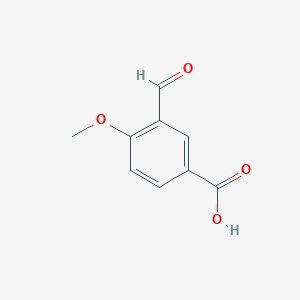

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)